molecular formula C18H15ClN2O3 B2768375 2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034534-13-7

2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2768375
CAS No.: 2034534-13-7
M. Wt: 342.78
InChI Key: HDNYVJDFBCPOKI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a furan ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 4-chlorophenol. This is followed by the etherification of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Synthesis of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including the formation of a furan ring and its subsequent functionalization to introduce the pyridine moiety.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the pyridine intermediate under suitable conditions, such as the presence of a base and a coupling agent, to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-2-yl)methyl)acetamide: Similar structure but with a different position of the pyridine ring.

    2-(4-bromophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-16-1-3-17(4-2-16)24-12-18(22)21-9-13-7-15(10-20-8-13)14-5-6-23-11-14/h1-8,10-11H,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNYVJDFBCPOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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